Bicyclo[3.2.0]heptane-6-carboxylic acid

Catalog No.
S2818043
CAS No.
1824197-32-1
M.F
C8H12O2
M. Wt
140.182
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[3.2.0]heptane-6-carboxylic acid

CAS Number

1824197-32-1

Product Name

Bicyclo[3.2.0]heptane-6-carboxylic acid

IUPAC Name

bicyclo[3.2.0]heptane-6-carboxylic acid

Molecular Formula

C8H12O2

Molecular Weight

140.182

InChI

InChI=1S/C8H12O2/c9-8(10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2,(H,9,10)

InChI Key

NBQCQUSYFDWNAG-UHFFFAOYSA-N

SMILES

C1CC2CC(C2C1)C(=O)O

Solubility

not available

Bicyclo[3.2.0]heptane-6-carboxylic acid is an organic compound characterized by its bicyclic structure, which consists of two fused rings. Its molecular formula is C₈H₁₂O₂, and it has a molecular weight of approximately 140 g/mol. The compound features a carboxylic acid functional group at the 6-position of the bicyclic framework, contributing to its chemical reactivity and biological properties. This compound is recognized for its unique structural attributes, which influence its interactions in various chemical and biological contexts .

Organic Synthesis:

Bicyclo[3.2.0]heptane-6-carboxylic acid, also known as norbornane-6-carboxylic acid, serves as a valuable building block in organic synthesis due to its unique bicyclic structure. Researchers utilize it as a precursor for the synthesis of various complex molecules, including natural products, pharmaceuticals, and functional materials. Studies have demonstrated its application in the synthesis of:

  • Terpenoids: These are a diverse class of natural products with various biological activities. Bicyclo[3.2.0]heptane-6-carboxylic acid can be employed as a starting material for the synthesis of terpenoids like taxol, a potential anticancer drug [].
  • Medicinal compounds: The bicyclic core of this molecule can be strategically incorporated into the structure of various potential drugs. Research has explored its use in the synthesis of anticonvulsant and anti-inflammatory agents [].
  • Functional materials: The rigid and functionalized nature of bicyclo[3.2.0]heptane-6-carboxylic acid makes it suitable for the design of novel materials with specific properties. Studies have investigated its application in the synthesis of liquid crystals and polymers [].

Medicinal Chemistry:

Beyond its role as a synthetic precursor, bicyclo[3.2.0]heptane-6-carboxylic acid itself has been explored for its potential medicinal properties. Studies have shown:

  • Antibacterial activity: Research suggests that this molecule exhibits antibacterial activity against certain bacterial strains, potentially paving the way for the development of novel antibiotics [].
  • Antioxidant activity: Studies have indicated that bicyclo[3.2.0]heptane-6-carboxylic acid possesses antioxidant properties, potentially offering benefits in various disease conditions associated with oxidative stress [].

Material Science:

The unique structural features of bicyclo[3.2.0]heptane-6-carboxylic acid make it an interesting candidate for material science applications. Researchers have investigated its potential use in:

  • Polymer synthesis: The incorporation of this molecule into polymer chains can lead to materials with improved thermal and mechanical properties.
  • Liquid crystal design: The rigid and anisotropic nature of the molecule allows for its exploration in the design of novel liquid crystals with specific functionalities.
Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form bicyclo[3.2.0]heptane.
  • Reduction: The carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or serve as intermediates in organic synthesis .

Research indicates that bicyclo[3.2.0]heptane-6-carboxylic acid possesses various biological activities, including:

  • Antimicrobial properties: Some studies suggest that this compound exhibits activity against certain bacterial strains.
  • Potential anti-inflammatory effects: Preliminary investigations indicate that it may modulate inflammatory pathways.

Several methods have been developed for synthesizing bicyclo[3.2.0]heptane-6-carboxylic acid:

  • Diels-Alder Reaction: Utilizing diene and dienophile components to construct the bicyclic framework.
  • Ring-opening reactions: Starting from suitable precursors that can be transformed into the bicyclic structure.
  • Functionalization of existing bicyclic compounds: Modifying other bicyclic systems to introduce the carboxylic acid group at the desired position.

These synthetic routes allow for the production of this compound in laboratory settings for research and application purposes .

Bicyclo[3.2.0]heptane-6-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: As a potential lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Organic synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique structure might be utilized in developing novel materials with specific properties .

Interaction studies involving bicyclo[3.2.0]heptane-6-carboxylic acid have focused on its binding affinity with biological targets, such as enzymes and receptors:

  • Enzyme Inhibition: Investigations suggest potential interactions with specific enzymes that could lead to inhibitory effects, which may be useful in drug design.
  • Receptor Binding: Studies are ongoing to determine its affinity for various receptors involved in inflammatory responses.

These interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic applications .

Bicyclo[3.2.0]heptane-6-carboxylic acid shares structural similarities with several other compounds, making it interesting for comparative analysis:

Compound NameStructure TypeUnique Features
Bicyclo[3.2.0]octaneBicyclicLarger ring system; different reactivity
1,5-Dimethyl-bicyclo[3.2.0]heptane-6-carboxylic acidMethyl-substitutedAdditional methyl groups alter properties
2,6-Diaza-bicyclo[3.2.0]heptane-6-carboxylic acidNitrogen-containingIncorporation of nitrogen affects biological activity

These compounds highlight the uniqueness of bicyclo[3.2.0]heptane-6-carboxylic acid due to its specific structural features and potential applications in medicinal chemistry .

XLogP3

1.8

Dates

Modify: 2024-04-14

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